3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid
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Overview
Description
3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid is a compound with potential pharmacological and industrial applications. It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a butyric acid moiety. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with an aryl halide under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation and other purification steps to achieve the desired purity and concentration.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The aromatic ring can undergo reduction to form dihydro derivatives.
Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid: This compound has similar structural features but with different substitution patterns on the aromatic ring.
4-(4-Methoxyphenyl)butyric Acid: This compound lacks the amino and fluoro groups, making it less versatile in certain applications.
Uniqueness
3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological effects make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14FNO3 |
---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
3-amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO3/c1-16-10-3-2-7(5-9(10)12)4-8(13)6-11(14)15/h2-3,5,8H,4,6,13H2,1H3,(H,14,15) |
InChI Key |
RHJFAJSEHJRQFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CC(=O)O)N)F |
Origin of Product |
United States |
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